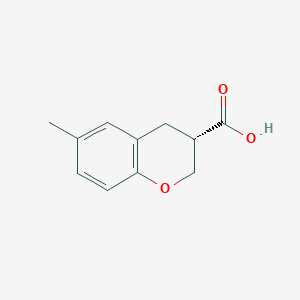

(S)-6-Methylchroman-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(3S)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

UUHUXJJYCVPIDW-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Synthesis of S 6 Methylchroman 3 Carboxylic Acid

Historical and Contemporary Synthetic Approaches to Chroman-3-carboxylic Acid Scaffolds

The synthesis of the chroman-3-carboxylic acid core structure has evolved significantly over time. Early methods often involved multi-step sequences that were not always efficient. Contemporary approaches now offer more direct and higher-yielding routes.

Historically, the construction of the chroman ring system could be achieved through various means, including the intramolecular cyclization of appropriately substituted phenols. Modern synthetic methods have built upon these foundations, introducing more refined and versatile strategies. One prominent contemporary approach involves the Vilsmeier-Haack formylation of 2'-hydroxyacetophenones to yield chromone-3-carbaldehydes. These intermediates can then be oxidized to the corresponding chromone-3-carboxylic acids. semanticscholar.org Subsequent reduction of the chromone (B188151) double bond affords the target chroman-3-carboxylic acid.

Another powerful modern strategy is the use of decarboxylative reactions. For instance, decarboxylative Michael reactions involving chromone-3-carboxylic acids as reactants have been developed to create functionalized chroman-4-ones, which can be further converted to the desired acid. semanticscholar.org These reactions often proceed under mild conditions and offer a high degree of control over the molecular structure. Additionally, cascade radical annulation reactions of 2-(allyloxy)arylaldehydes with reagents like oxalates provide another metal-free pathway to ester-containing chroman-4-ones, which are direct precursors to the carboxylic acids.

A patented process for a related compound, 5-methylchroman-6-carboxylic acid, highlights a multi-step sequence beginning with the reaction of Hagemann's ester with a propargyl derivative. This is followed by a heat-induced rearrangement and subsequent isomerization to form the chroman ester, which can then be hydrolyzed to the carboxylic acid. google.com

Enantioselective Synthesis Strategies for (S)-6-Methylchroman-3-carboxylic acid

Achieving the specific (S)-stereochemistry at the C3 position of 6-methylchroman-3-carboxylic acid requires specialized asymmetric synthesis techniques. These methods are crucial as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. nih.gov The primary strategies include the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods.

Chiral Catalyst-Mediated Transformations

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of chiral chroman derivatives, several catalytic systems have been explored.

Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from boronic acids, a strategy that demonstrates the potential for creating chiral centers in heterocyclic systems. nih.gov While not directly applied to the target molecule, the principle of using chiral transition metal catalysts is highly relevant.

More specifically, organocatalysis, which uses small organic molecules as catalysts, has emerged as a key technology. Chiral Brønsted acids and bases have been used to catalyze enantioselective additions to chromone systems. For example, the decarboxylative Michael reaction between azlactones and chromone-3-carboxylic acids can be rendered enantioselective through the use of chiral quinine-derived catalysts. These reactions create functionalized chromanones with controlled stereochemistry, which can then be converted to the desired this compound.

Chiral Auxiliary-Based Synthetic Routes

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. tcichemicals.comresearchgate.net This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.comresearchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recycled. researchgate.net

A common strategy involves N-acyl oxazolidinones, known as Evans auxiliaries. researchgate.net A plausible synthetic route for this compound using this approach could be envisioned as follows:

A suitable achiral precursor, such as 6-methyl-4-oxochroman-3-yl)acetic acid, would be coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

The resulting N-acyl oxazolidinone can then undergo a diastereoselective transformation, such as an alkylation or an aldol (B89426) reaction, where the bulky auxiliary directs the approach of the reagent to one face of the molecule. researchgate.net

Subsequent mild cleavage of the auxiliary, for instance through hydrolysis, would yield the enantiomerically enriched this compound. researchgate.net

While specific examples for the synthesis of this exact molecule using this method are not prevalent in the reviewed literature, the broad applicability of chiral auxiliaries in the asymmetric synthesis of carboxylic acids makes this a highly viable strategy. rsc.orgrsc.org

Biocatalytic Approaches in this compound Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity under mild reaction conditions. For the synthesis of this compound, two primary biocatalytic strategies could be employed: kinetic resolution or asymmetric reduction.

Enzymatic Kinetic Resolution: This method involves the resolution of a racemic mixture. A racemic ester of 6-methylchroman-3-carboxylic acid could be subjected to hydrolysis by a lipase, such as Porcine Pancreatic Lipase (PPL) or Candida Lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid at a much faster rate than the other, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to yield the pure (S)-acid. This approach is widely used for the preparation of enantiomerically pure alcohols and carboxylic acids. metu.edu.tr

Asymmetric Bioreduction: An alternative approach would involve the asymmetric reduction of a suitable prochiral precursor. For example, 6-methylchromone-3-carboxylic acid could be reduced to this compound using a carbonyl reductase enzyme. These enzymes, often derived from yeast or bacteria, can exhibit high enantioselectivity in the reduction of C=C double bonds, transferring hydride from a cofactor like NADPH to create a chiral center with a specific stereochemistry. rsc.orgnih.gov

Optimization of Reaction Parameters for Preparative-Scale Research Synthesis

Transitioning a synthetic route from a small-scale discovery phase to a larger, preparative scale for research purposes requires careful optimization of reaction parameters to maximize yield, purity, and efficiency. Key parameters include temperature, pressure, reaction time, solvent, and catalyst loading.

A patent for the synthesis of the related 5-methylchroman-6-carboxylic acid provides insight into this process. google.com The synthesis involved a rearrangement step of a propargyl ether to a cyclic ether, and the conditions were systematically varied.

Table 1: Optimization of a Rearrangement Step in Chroman Synthesis

| Parameter | Range Studied | Preferred Condition | More Preferred Condition |

|---|---|---|---|

| Temperature | 25°C to 250°C | 25°C - 150°C | ~60°C |

| Pressure | 0.5 to 1000 atm | 1 - 2 atm | ~1 atm |

| Time | 30 min to 3 days | 2 - 24 hours | ~4 hours |

| Catalyst | Ag(I), Hg, Rh(I), Pd(0), etc. | CF₃COOH, AgOC(O)CF₃ | AgOC(O)CF₃ |

| Solvent | Acetic acid, THF, etc. | Trifluoroacetic acid | Trifluoroacetic acid |

This data is adapted from a process for 5-methylchroman-6-carboxylic acid synthesis and illustrates the principles of optimization. google.com

For the synthesis of chromone-3-carboxamides, a precursor to the target acid, reaction yields have been shown to be highly dependent on the choice of solvent and base. semanticscholar.org Similarly, in the Kabbe condensation to form chromanones, the type and amount of acid/base catalyst and the reaction temperature are critical for achieving good yields and purity. orgsyn.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. orgsyn.org

Analytical Techniques for Enantiomeric Purity Determination in Research Samples

Once a chiral synthesis is complete, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. This confirms the success of the asymmetric strategy. nih.gov The most common and accurate methods for this analysis are chromatographic.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the ee can be precisely calculated. uma.esresearchgate.net

Gas Chromatography (GC): For volatile compounds, chiral GC can be used in a similar manner to chiral HPLC, employing a chiral capillary column.

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC). nih.gov

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can also be used. nih.govrsc.org CD measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this technique can be used to determine the absolute configuration and, through calibration, the enantiomeric excess of a sample. nih.gov This method can be particularly useful for high-throughput screening of reaction conditions. nih.gov

Table 2: Comparison of Analytical Techniques for Enantiomeric Purity

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). uma.es | High accuracy, direct analysis. | CSPs can be expensive; method development may be required. |

| Chiral GC | Differential interaction with a chiral column. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |

| Derivatization + Achiral Chromatography | Conversion to diastereomers for separation on standard columns. nih.gov | Uses standard, less expensive columns. | Requires an additional reaction step; derivatizing agent must be pure. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.govrsc.org | Rapid analysis, suitable for high-throughput screening. | Less accurate for precise ee values without careful calibration. |

Exploration of Biological Targets and Mechanistic Pathways for S 6 Methylchroman 3 Carboxylic Acid

In Vitro Receptor Binding and Functional Assay Development

In vitro assays are fundamental to characterizing the interaction of a compound with specific molecular targets. For (S)-6-Methylchroman-3-carboxylic acid , a comprehensive profile of its binding affinity and functional effects on various receptors and enzymes is yet to be fully elucidated. However, research on related chroman structures offers a predictive framework for its potential activities.

G-protein Coupled Receptor (GPCR) Interaction Studies

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial for cellular signaling and are common targets for pharmaceuticals. The activation of GPCRs can trigger various intracellular signaling cascades, influencing a wide range of physiological processes.

Currently, there is a lack of specific studies detailing the direct interaction of This compound with any GPCRs. The broader class of carboxylic acids has been shown to interact with certain GPCRs, such as the hydroxy-carboxylic acid (HCA) receptors. However, without direct experimental data, any potential activity of This compound at GPCRs remains speculative. Future research involving radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP or calcium flux) would be necessary to determine its GPCR interaction profile.

Enzyme Inhibition and Activation Profiling

The chroman scaffold is present in a variety of biologically active molecules that are known to modulate enzyme activity. Research into derivatives of This compound has revealed significant inhibitory potential against specific enzymes.

A notable study focused on a series of amide-chroman derivatives, including the structurally related compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide . This compound was identified as a potent and isoform-selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The study highlighted that this derivative exhibited a half-maximal inhibitory concentration (IC50) of 3 nM for ROCK2, with a 22.7-fold selectivity over ROCK1. Molecular docking studies suggested that hydrophobic interactions are key to the high potency and selectivity of this class of compounds.

Another related structure, 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid , has been investigated for its inhibitory effects on human leukocyte elastase. While this compound belongs to the coumarin (B35378) class, it shares a similar bicyclic core with a carboxylic acid moiety, suggesting that this general scaffold may have a propensity for enzyme inhibition.

The table below summarizes the enzyme inhibition data for a key derivative of This compound .

| Compound | Target Enzyme | IC50 | Selectivity |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 nM | 22.7-fold vs. ROCK1 |

Data sourced from a study on amide-chroman derivatives.

These findings suggest that This compound itself could be a candidate for investigation as an enzyme inhibitor, particularly within the kinase family.

Ion Channel Modulation Investigations

Ion channels are critical for regulating ion flow across cell membranes and are involved in a multitude of physiological processes. The modulation of ion channels by small molecules can have profound effects.

Currently, there are no specific studies available that investigate the direct effects of This compound on any ion channels. Research on other carboxylic acid-containing compounds has shown modulation of channels such as acid-sensing ion channels (ASICs) and N-methyl-D-aspartate (NMDA) receptors. For instance, tannic acid has been shown to be a potent modulator of ASICs. However, given the structural differences, it is not possible to directly extrapolate these findings to This compound . Dedicated patch-clamp electrophysiology studies would be required to assess its potential to modulate various ion channels.

Cellular Pathway Analysis in Established Research Models

Understanding how a compound affects cellular pathways provides a broader view of its biological impact beyond single-target interactions. This involves studying changes in intracellular signaling, gene expression, and protein levels in response to the compound.

Elucidation of Intracellular Signal Transduction Cascades

At present, there is a lack of published research on the specific intracellular signal transduction cascades modulated by This compound . Based on the potent ROCK2 inhibition observed with a closely related derivative, it can be hypothesized that This compound might influence the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction. Inhibition of ROCK enzymes can impact downstream signaling events, including the phosphorylation of various substrates involved in cytoskeletal dynamics. However, this remains a hypothesis pending direct experimental verification for This compound .

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive gene expression and proteomic profiling are powerful tools for identifying the broader cellular impact of a compound. Such studies can reveal novel targets and pathways affected by the molecule.

To date, no studies have been published that report on the global gene expression or proteomic changes in cells treated with This compound . Methodologies such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics would be invaluable in mapping the cellular response to this compound. For instance, proteomic profiling of prostate cancer cells treated with plectranthoic acid, another natural metabolite, revealed modulation of the mTOR signaling pathway. Similar approaches applied to This compound would be instrumental in uncovering its mechanism of action on a systems level.

Molecular Docking and Computational Chemistry for Target Prediction

Molecular docking simulations and computational chemistry are powerful tools for predicting the binding affinity and interaction patterns between a small molecule, such as this compound, and a potential biological target. While direct computational studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from research on structurally similar molecules.

A notable study on a closely related derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has shed light on the potential of the chroman scaffold. nih.govresearchgate.net This research identified Rho-associated coiled-coil containing protein kinases (ROCK) as a significant biological target. nih.govresearchgate.net Specifically, the derivative demonstrated potent and isoform-selective inhibitory activity against ROCK2. nih.govresearchgate.net

The study employed molecular docking to investigate the binding mode of the compound within the ATP-binding pocket of ROCK1 and ROCK2. nih.govresearchgate.net These simulations revealed that hydrophobic interactions are a crucial element for the high potency and selectivity observed. nih.govresearchgate.net Furthermore, the binding free energies were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which showed a strong correlation with the experimental biological activities. nih.govresearchgate.net

Analysis of the individual energy terms from the MM/GBSA calculations suggested that a key residue, Lys121 in ROCK2 (corresponding to Lys105 in ROCK1), is critical for the isoform selectivity. nih.govresearchgate.net This highlights the importance of specific amino acid interactions in determining the compound's inhibitory profile.

To provide a clearer picture of the potential interactions, the following table summarizes the key computational findings for the related compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which can be extrapolated to predict the behavior of this compound.

| Computational Method | Predicted Target | Key Findings | Crucial Residues for Interaction |

| Molecular Docking | ROCK1 and ROCK2 | Hydrophobic interactions are key for high potency and isoform selectivity. | Lys121 (ROCK2), Lys105 (ROCK1) |

| MM/GBSA | ROCK1 and ROCK2 | Predicted binding free energies correlate well with experimental bioactivities. | Not specified |

Further computational studies directly on this compound are warranted to confirm these predictions and to fully elucidate its biological target profile. Such studies would involve docking the compound into the crystal structures of various kinases and other potential targets, followed by molecular dynamics simulations to assess the stability of the predicted binding poses and to calculate binding free energies more accurately.

Structure Activity Relationship Sar Studies and Analog Design Based on S 6 Methylchroman 3 Carboxylic Acid

Rational Design of (S)-6-Methylchroman-3-carboxylic acid Analogs for Enhanced Biological Activity

Rational drug design for analogs of this compound focuses on understanding how specific structural features of the molecule contribute to its interaction with biological targets. This involves modifying substituents and analyzing the molecule's three-dimensional shape.

The biological activity of chroman derivatives can be significantly influenced by the nature and position of substituents on the chroman ring and modifications to the carboxylic acid group. While direct studies on this compound are limited, SAR data from related chroman and chromone (B188151) structures offer valuable insights.

The carboxylic acid group at the C3 position is often crucial for biological activity, potentially acting as a key binding group through hydrogen bonding or ionic interactions with a target receptor or enzyme. For instance, studies on coumarin-3-carboxamides have shown that the carboxylic acid is essential for antibacterial activity. nih.govresearchgate.net Conversion of the carboxylic acid to amides or esters can modulate activity; for example, N-phenyl coumarin-3-carboxamides displayed potent anticancer activity, suggesting that this modification can lead to a change or enhancement of the pharmacological profile. nih.gov

Substituents on the aromatic ring of the chroman nucleus also play a critical role. In a series of chroman-4-one derivatives investigated as SIRT2 inhibitors, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for high potency. acs.org This suggests that for this compound, the methyl group at the 6-position, being an electron-donating group, might be replaced with electron-withdrawing groups like halogens (e.g., -Cl, -Br) or trifluoromethyl (-CF3) to potentially enhance certain biological activities.

The following table summarizes the influence of hypothetical substituent modifications on the this compound scaffold based on findings from related compounds.

| Position of Modification | Original Substituent | Proposed Modification | Anticipated Impact on Biological Activity (based on related compounds) |

| C6 | -CH₃ (Methyl) | -Cl, -Br, -CF₃ (Electron-withdrawing) | Potentially increased potency for certain targets (e.g., enzyme inhibition). acs.org |

| C3 | -COOH (Carboxylic Acid) | -CONH-Aryl (Aryl Amide) | May shift activity profile (e.g., from antibacterial to anticancer). nih.gov |

| C3 | -COOH (Carboxylic Acid) | -COOCH₃ (Methyl Ester) | Could alter cell permeability and metabolic stability. |

| C2 | -H | -Alkyl (e.g., pentyl) | May enhance inhibitory activity, as seen in SIRT2 inhibitors. acs.org |

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The stereochemistry at the C3 position is fixed as (S), which orients the carboxylic acid group in a specific spatial arrangement. The chroman ring itself is not planar and can exist in different conformations.

Computational studies on the related chromone-3-carboxylic acid have been performed to understand its structural and electronic properties. nih.gov Such analyses, applied to this compound, would reveal the preferred low-energy conformations of the molecule. The interaction of a ligand with its receptor is a dynamic process, and the ligand may adopt a conformation upon binding that is not its lowest energy state in solution. nih.gov Understanding the conformational landscape is therefore essential for designing analogs that are pre-organized for optimal binding, which can lead to enhanced potency and selectivity. The fit of the molecule into the binding site of a target protein is governed by its shape, as well as the distribution of lipophilic and charged regions on its surface. nih.gov

Combinatorial Chemistry Approaches for Scaffold Derivatization and Exploration

Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is highly suitable for exploring the SAR of the this compound scaffold.

A common strategy is solid-phase synthesis, where the chroman scaffold is attached to a polymer resin. wikipedia.orgnih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A focused library could be generated by modifying the carboxylic acid at the C3 position and by introducing a variety of substituents on the aromatic ring.

For example, the carboxylic acid group of resin-bound this compound could be converted to a diverse library of amides by reacting it with a collection of different amines. Similarly, if a suitable functional group (e.g., a hydroxyl or amino group) is present on the aromatic ring, it can be reacted with a range of building blocks to introduce diversity at that position. This parallel synthesis approach can generate hundreds or thousands of compounds for biological screening. nih.gov

The following table illustrates a potential combinatorial library design based on the this compound scaffold.

| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Number of Building Blocks | Total Library Size |

| (S)-Chroman-3-carboxylic acid | Amide formation at C3 | Substituents at C6 | 50 different amines | 10 different aryl boronic acids (via Suzuki coupling if C6 is bromo-substituted) |

| Total | 60 | 500 |

High-Throughput Screening Strategies for this compound Derivatives

High-Throughput Screening (HTS) enables the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological target. bmglabtech.com For a library of this compound derivatives, the choice of HTS assay depends on the therapeutic area of interest.

HTS assays are typically performed in microtiter plates (e.g., 384- or 1536-well format) and rely on readouts such as fluorescence, luminescence, or absorbance. mdpi.com Common HTS platforms include:

Biochemical Assays: These use purified proteins (e.g., enzymes, receptors) to directly measure the effect of a compound on its activity or binding. For example, if the target is a kinase, a fluorescence-based assay could measure the inhibition of phosphorylation. mdpi.com

Cell-based Assays: These use living cells and can provide more physiologically relevant information. For instance, a reporter gene assay could be used to measure the activation or inhibition of a specific signaling pathway. mdpi.com

Phenotypic Screens: These assays measure a change in the cell's phenotype, such as cell death or proliferation, without a preconceived target. nuvisan.com

The primary goal of HTS is to identify "hits"—compounds that show activity in the initial screen. bmglabtech.com These hits are then subjected to further testing to confirm their activity and determine their potency and selectivity.

| Assay Type | Principle | Example Application for Chroman Derivatives | Readout |

| Biochemical | Measures inhibition of a purified enzyme. | Screening for SIRT2 inhibitors. acs.org | Fluorescence, Luminescence |

| Cell-based | Measures effect on a cellular pathway. | Reporter assay for NF-κB activation. | Luminescence |

| Phenotypic | Measures a change in cell viability. | Cytotoxicity assay against cancer cell lines (e.g., HepG2, HeLa). nih.gov | Absorbance (e.g., MTT assay) |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For analogs of this compound, a QSAR model could be developed once a sufficient number of compounds have been synthesized and their biological activity measured.

The process of developing a QSAR model involves:

Data Set Generation: A series of analogs with a range of biological activities is required.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). youtube.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation.

A validated QSAR model can be used to predict the biological activity of virtual compounds that have not yet been synthesized. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds that are predicted to be most active. This predictive capability can significantly reduce the time and cost associated with the discovery of new drug candidates. youtube.com

Pharmacological Research and in Vitro/in Vivo Non Human Investigations of S 6 Methylchroman 3 Carboxylic Acid

In Vitro Pharmacological Profiling in Cell-Based Assays

There is a lack of specific data in the scientific literature regarding the in vitro pharmacological profile of (S)-6-Methylchroman-3-carboxylic acid. Consequently, information on its efficacy, potency, selectivity, and specificity from cell-based assays is not available for reporting.

No published studies were identified that determined the efficacy (Emax) or potency (EC50 or IC50) of this compound in any cell-based assay.

Without primary efficacy data, no assessments of the selectivity or specificity of this compound against various cellular targets have been reported.

Preclinical Animal Model Studies (Non-Human)

A review of the available scientific literature did not uncover any preclinical studies in non-human animal models investigating the pharmacological effects of this compound.

There are no published proof-of-concept studies to support the use of this compound in any specific disease models.

No data on the absorption, distribution, metabolism, and excretion (ADME) or the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in any non-human species have been reported in the literature.

Mechanistic Insights Derived from Preclinical Research Models

Due to the absence of preclinical in vitro and in vivo studies, there are no available mechanistic insights into the mode of action of this compound.

Metabolic Stability and Biotransformation Research of S 6 Methylchroman 3 Carboxylic Acid in Vitro and Non Human in Vivo

In Vitro Hepatic Microsomal and Hepatocyte Stability Studies

To determine the metabolic fate of a compound like (S)-6-Methylchroman-3-carboxylic acid, initial investigations would typically involve in vitro studies using liver-derived systems. The primary goal is to assess the compound's susceptibility to metabolism, which provides an early indication of its potential persistence in the body.

Hepatic Microsomes: These are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. An in vitro incubation of this compound with liver microsomes from various species (e.g., rat, dog, monkey, and human) would be conducted. By monitoring the disappearance of the parent compound over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), key parameters can be determined.

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)). Incubating this compound with cryopreserved or fresh hepatocytes offers a more complete picture of its metabolic profile.

The data generated from these studies would typically be presented in a table format, as shown in the hypothetical example below.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10⁶ cells) |

| Liver Microsomes | Rat | Data not available | Data not available |

| Dog | Data not available | Data not available | |

| Monkey | Data not available | Data not available | |

| Human | Data not available | Data not available | |

| Hepatocytes | Rat | Data not available | Data not available |

| Human | Data not available | Data not available |

This table illustrates the type of data that would be generated from in vitro metabolic stability studies. Currently, no such data has been published for this compound.

Identification and Characterization of Metabolites in Non-Human Biological Systems

Following the assessment of metabolic stability, the next step would be to identify the chemical structures of the metabolites formed. This is crucial for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites.

These studies are typically conducted using the samples from the in vitro incubations described above, as well as from in vivo studies in non-human species (e.g., rats or dogs). Biological matrices such as plasma, urine, and feces from these animals after administration of this compound would be analyzed. High-resolution mass spectrometry is the primary tool used for this purpose, as it can detect and help elucidate the structures of novel metabolites.

Common metabolic transformations that could be anticipated for a molecule like this compound include:

Oxidation: Hydroxylation of the aromatic ring or the chroman ring system, as well as oxidation of the methyl group to a hydroxymethyl and subsequently to a carboxylic acid.

Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any newly formed hydroxyl groups.

A summary of potential, yet currently unidentified, metabolites is conceptualized in the table below.

Table 2: Potential, Unconfirmed Metabolites of this compound in Non-Human Systems

| Metabolite ID | Proposed Biotransformation | Biological Matrix |

| M1 | Hydroxylation of the chroman ring | Not determined |

| M2 | Oxidation of the 6-methyl group | Not determined |

| M3 | Glucuronide conjugate of the parent compound | Not determined |

| M4 | Glucuronide conjugate of an oxidative metabolite | Not determined |

This table represents a hypothetical list of potential metabolites. The actual metabolic profile of this compound has not been reported.

Elucidation of Enzyme Systems Involved in this compound Metabolism

To identify the specific enzymes responsible for the metabolism of this compound, a series of in vitro experiments would be necessary.

Recombinant CYP Enzymes: Incubating the compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) would pinpoint which isoforms are responsible for any oxidative metabolism.

Chemical Inhibition: Using known selective inhibitors of specific CYP enzymes in liver microsome incubations can also help to identify the key metabolic pathways.

Phase II Enzyme Systems: Similar approaches using recombinant UGT and SULT enzymes can be employed to determine the specific isoforms involved in conjugation reactions.

Knowledge of the specific enzymes involved is critical for predicting potential drug-drug interactions. However, no such studies have been published for this compound.

Implications of Metabolic Pathways for Chemical Derivatization Strategies

Understanding the metabolic pathways of a compound is fundamental for designing improved analogues. If metabolic studies were available for this compound, they would inform several derivatization strategies:

Blocking Metabolic Soft Spots: If a particular position on the molecule is found to be a "metabolic soft spot" (i.e., highly susceptible to metabolism, leading to rapid clearance), medicinal chemists could modify this position to enhance stability. For instance, if the 6-methyl group undergoes rapid oxidation, it could be replaced with a more metabolically stable group, such as a halogen.

Modulating Physicochemical Properties: If metabolism leads to the formation of metabolites with undesirable properties (e.g., poor solubility or high reactivity), derivatization strategies could be employed to alter the metabolic profile and avoid the formation of such metabolites.

Prodrug Strategies: Conversely, if the parent compound has poor absorption, metabolic pathways could be exploited through the design of prodrugs. For example, the carboxylic acid group could be esterified to improve cell permeability, with the expectation that esterase enzymes in the body would cleave the ester to release the active parent compound.

Derivatization and Prodrug Strategies for Research Applications of S 6 Methylchroman 3 Carboxylic Acid

Synthesis of Ester and Amide Derivatives for Modulated Cellular Permeability

A primary challenge in utilizing (S)-6-Methylchroman-3-carboxylic acid in cellular research is its limited ability to cross cell membranes. The carboxylic acid group imparts polarity, which can hinder passive diffusion through the lipid-rich cell membrane. To overcome this, ester and amide derivatives are synthesized to increase the molecule's lipophilicity and, consequently, its cellular permeability. nih.gov

The synthesis of ester derivatives is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, often in the presence of an acid catalyst. This process masks the polar carboxylic acid group, rendering the molecule more lipid-soluble. physicsandmathstutor.com For instance, the formation of a methyl ester can be represented as:

This compound + CH₃OH ⇌ Methyl (S)-6-methylchroman-3-carboxylate + H₂O

Amide derivatives are also synthesized to enhance cellular uptake. The synthesis of amides often involves activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an amine. libretexts.orgresearchgate.net This method is versatile, allowing for the introduction of various substituents to fine-tune the molecule's properties. A general reaction scheme is:

This compound → (S)-6-Methylchroman-3-carbonyl chloride (S)-6-Methylchroman-3-carbonyl chloride + R-NH₂ → N-R-(S)-6-Methylchroman-3-carboxamide + HCl

These derivatization strategies are often designed to be reversible. Once inside the cell, endogenous enzymes like esterases or amidases can cleave the ester or amide bond, liberating the active this compound. This prodrug approach ensures that the parent compound is released at its site of action. nih.gov

Table 1: Examples of Ester and Amide Derivatives and their Expected Impact on Cellular Permeability

| Derivative | Functional Group | Expected Change in Permeability | Rationale |

|---|---|---|---|

| Methyl (S)-6-methylchroman-3-carboxylate | Ester | Increased | Masking the polar carboxylic acid group increases lipophilicity. |

| Ethyl (S)-6-methylchroman-3-carboxylate | Ester | Increased | Similar to the methyl ester, with a slight increase in lipophilicity. |

| N-propyl-(S)-6-methylchroman-3-carboxamide | Amide | Increased | The amide bond offers greater stability in biological systems compared to esters, and the propyl group enhances lipophilicity. |

| N,N-diethyl-(S)-6-methylchroman-3-carboxamide | Amide | Significantly Increased | The two ethyl groups provide increased lipophilicity and steric shielding, which is anticipated to improve passive diffusion. |

Conjugation Strategies for Targeted Delivery in Preclinical Research Models

To direct this compound to specific cells or tissues in preclinical studies, conjugation strategies are employed. This involves attaching the molecule to a targeting moiety that recognizes specific biological markers. This approach can increase the compound's concentration at the desired site, potentially improving its efficacy and minimizing off-target effects. researchgate.net

Common targeting moieties include:

Peptides: Short amino acid sequences that can bind to specific receptors on cell surfaces.

Antibodies: Highly specific proteins that can target unique antigens on cells.

Small molecules: Ligands with a high affinity for particular cellular receptors.

The carboxylic acid group of this compound serves as a convenient attachment point for these targeting moieties, often through the formation of a stable amide linkage. nih.gov The linker connecting the drug and the targeting moiety can be designed to be stable in circulation but cleavable at the target site, for instance, by specific enzymes or in response to the local microenvironment. researchgate.net

Table 2: Hypothetical Conjugation Strategies for Targeted Delivery

| Targeting Moiety | Linker Type | Potential Target in Preclinical Models | Rationale for Conjugation |

|---|---|---|---|

| RGD Peptide | Amide Linker | Integrin-expressing cells (e.g., certain tumor cells) | To direct the compound to sites of angiogenesis or tumor growth. |

| Folic Acid | Amide Linker | Folate receptor-overexpressing cells (e.g., various cancers) | To enhance uptake in specific cancer cell types for preclinical oncology research. |

| Anti-EGFR Monoclonal Antibody | Thioether or Amide Linker | Epidermal Growth Factor Receptor (EGFR) expressing cells | For highly specific targeting of cells that overexpress a particular surface antigen. |

Development of Photolabile or Fluorescent Probes based on this compound for Mechanistic Investigations

To investigate the mechanism of action of this compound, specialized molecular probes are developed. These probes allow for the precise control and visualization of the compound within a biological system.

Photolabile Probes: These are inactive derivatives of this compound that can be activated by light. nih.govnih.gov The carboxylic acid is "caged" with a photolabile protecting group. Upon irradiation with a specific wavelength of light, this protecting group is cleaved, releasing the active compound. nih.gov This technique enables researchers to study the immediate cellular effects of the compound with high temporal and spatial resolution. For example, an α-carboxy-6-nitroveratryl group could be used as a photolabile protecting group for the carboxylic acid. nih.gov

Fluorescent Probes: These are created by attaching a fluorescent dye (fluorophore) to this compound. abcam.com This allows for the visualization of the compound's uptake, distribution, and localization within cells using fluorescence microscopy. The carboxylic acid group provides a convenient site for attaching fluorophores like fluorescein (B123965) or rhodamine, often through a linker to ensure that neither the compound's activity nor the fluorophore's properties are compromised. abcam.com

Table 3: Probes for Mechanistic Investigations

| Probe Type | Modification Strategy | Research Application | Example of Use |

|---|---|---|---|

| Photolabile Probe | Esterification of the carboxylic acid with a photolabile protecting group (e.g., α-carboxy-6-nitroveratryl). nih.gov | To study the rapid cellular signaling events initiated by the compound. | Releasing the compound in a specific subcellular location to observe immediate downstream effects. |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid via a linker. abcam.com | To visualize the cellular uptake and subcellular localization of the compound. | Tracking the accumulation of the compound in specific organelles, such as the mitochondria or nucleus. |

These advanced chemical biology tools are essential for conducting detailed mechanistic studies and understanding the molecular interactions of this compound in a research setting.

Computational and Chemoinformatic Approaches in S 6 Methylchroman 3 Carboxylic Acid Research

Molecular Dynamics Simulations of Ligand-Target Binding Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope for observing the dynamic interactions between a ligand and its biological target at an atomic level. nih.govlew.ro By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon binding, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. nih.govlew.ro

While direct MD simulation studies on (S)-6-Methylchroman-3-carboxylic acid are not extensively reported in the public domain, research on structurally related compounds provides significant insights. For instance, a study on (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a potent and selective ROCK2 inhibitor, utilized molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to probe its binding mode. nih.gov MM/GBSA is a method often used in conjunction with MD simulations to estimate the free energy of binding of a ligand to a protein.

In this study, the binding free energies predicted by MM/GBSA were in good agreement with the experimentally determined biological activities. nih.gov The analysis of individual energy terms suggested that specific amino acid residues are key for the observed isoform selectivity between ROCK1 and ROCK2. nih.gov Hydrophobic interactions were identified as a crucial element for the high potency and selectivity of this chroman derivative. nih.gov

Such computational investigations are vital for understanding the structure-activity relationships (SAR) of this class of compounds and for the rational design of new analogs with improved potency and selectivity. The data derived from these simulations can guide synthetic efforts by highlighting which modifications to the this compound scaffold are likely to enhance binding affinity and target specificity.

Table 1: Key Parameters in Molecular Dynamics and Binding Energy Calculations

| Parameter | Description | Relevance in Drug Discovery |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed protein or ligand at different time points in a simulation. lew.ro | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. lew.ro | Highlights flexible regions of the protein that may be important for ligand binding or conformational changes. |

| Binding Free Energy (ΔG_bind) | The overall free energy change upon binding of a ligand to a protein, often calculated using methods like MM/GBSA. nih.govmdpi.com | A lower binding free energy indicates a more stable complex and higher binding affinity. |

| Van der Waals Interactions | Non-covalent interactions arising from temporary fluctuations in electron density. mdpi.com | Contribute significantly to the overall binding affinity, especially in hydrophobic pockets. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and protein. mdpi.com | Important for orienting the ligand in the binding site and for the specificity of the interaction. |

| Hydrogen Bonds | A specific type of electrostatic interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. lew.ro | Crucial for directional interactions and play a major role in ligand recognition and binding. |

Virtual Screening Methodologies for Novel Binding Partner Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govals-journal.com This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

For a compound like this compound, where the initial targets may or may not be fully elucidated, VS can be a powerful tool to identify novel binding partners.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. semanticscholar.org A library of compounds is docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each compound. als-journal.com If the crystal structure of a potential target for this compound is known, SBVS could be employed to screen for other compounds with similar or better binding potential. In the case of the related ROCK inhibitors, molecular docking was used to understand the binding mode, a key component of SBVS. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. nih.gov These approaches utilize the information from a set of known active compounds. Methods like pharmacophore modeling and 2D/3D similarity searching are employed to identify other molecules in a database that share similar features with the known actives. nih.gov For example, a pharmacophore model could be built based on the key structural features of potent chroman-3-amide ROCK inhibitors to screen for novel scaffolds. nih.gov

While no specific virtual screening campaigns for identifying novel targets of this compound have been published, the methodologies exist and are widely applied in drug discovery. For instance, virtual screening has been successfully used to discover novel inhibitors for various enzymes, including carboxylic acid reductases. nih.gov

Table 2: Virtual Screening Methodologies

| Methodology | Description | Requirements |

| Structure-Based Virtual Screening (SBVS) | Docks a library of compounds into the 3D structure of a target protein and scores their potential binding affinity. als-journal.com | 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling). |

| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify other molecules with similar characteristics. nih.gov | A set of known active compounds against a specific target. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net | A set of active molecules to derive the common features. |

| 2D/3D Similarity Searching | Searches for molecules that are structurally similar to a known active compound based on 2D fingerprints or 3D shape. | A reference active molecule. |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Research Compounds

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success in clinical trials. nih.gov Failures due to poor ADME properties are a major cause of drug attrition. nih.gov Predictive in silico ADME models are now routinely used in the early stages of drug discovery to flag potential liabilities and guide the optimization of lead compounds. researchgate.net

For this compound and its analogs, various computational tools can be used to predict their ADME profiles. These models are typically built using large datasets of experimentally determined properties and employ techniques ranging from simple empirical rules to complex machine learning algorithms. mdpi.com

A study on the in silico ADME/Tox profiling of natural products highlights the utility of these predictive models. nih.gov While not specific to this compound, the principles are directly applicable. Computational tools can predict a wide range of properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) can be estimated.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for determining where the drug goes in the body.

Metabolism: Models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be an inhibitor or inducer of these enzymes, which is important for assessing the risk of drug-drug interactions. nih.gov

Excretion: The route and rate of elimination can be inferred from properties like clearance and half-life.

Table 3: Common Predicted ADME Properties

| Property | Description | Importance | Example Prediction Tools |

| Human Intestinal Absorption (HIA) | The percentage of a drug absorbed from the gut into the bloodstream. nih.gov | Determines oral bioavailability. | pkCSM, SwissADME |

| Blood-Brain Barrier (BBB) Penetration | The ability of a drug to cross the BBB and enter the central nervous system. nih.gov | Crucial for CNS-acting drugs and a potential liability for others. | SwissADME, admetSAR |

| Cytochrome P450 (CYP) Inhibition | The potential of a drug to inhibit the activity of CYP enzymes, which metabolize many other drugs. nih.gov | High potential for drug-drug interactions. | SwissADME, admetSAR |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its effect. | pkCSM, SwissADME |

| hERG Inhibition | The potential of a drug to block the hERG potassium channel. nih.gov | A major safety concern due to the risk of cardiac arrhythmias. | admetSAR, ProTox-II |

Machine Learning Applications in this compound Discovery Programs

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. nih.govyoutube.com ML models can be applied across the entire drug discovery pipeline, from target identification to lead optimization and clinical trial design. mdpi.com

In the context of this compound research, ML could be applied in several ways:

Target Identification and Validation: ML algorithms can analyze large-scale biological data (e.g., genomics, proteomics) to identify and prioritize potential drug targets. youtube.com

Bioactivity Prediction: ML models can be trained on datasets of known active and inactive compounds to predict the biological activity of new, untested molecules. mdpi.com This can be used to prioritize which analogs of this compound to synthesize and test. For example, ML models are used to predict the bioactivity of natural products, which can include chroman scaffolds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use ML to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can then be used to predict the activity of novel compounds and guide the design of more potent analogs.

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties, such as high predicted activity against a specific target and a favorable ADME profile.

Toxicity Prediction: ML models can be trained to predict various types of toxicity, helping to de-risk drug candidates early in the discovery process. mdpi.com

While specific applications of machine learning to this compound discovery programs are not yet widely published, the development of ROCK inhibitors, for which chroman-based compounds have shown promise, is an area where ML is being actively explored. mdpi.com

Table 4: Applications of Machine Learning in Drug Discovery

| Application | Description | Impact on Drug Discovery |

| Target Identification | Analyzing biological data to identify and validate novel drug targets. youtube.com | Increases the number of "druggable" targets and provides a rationale for new therapeutic strategies. |

| Hit Identification & Lead Optimization | Predicting the biological activity of compounds to prioritize synthesis and testing. mdpi.com | Accelerates the identification of promising lead compounds and reduces the number of compounds that need to be synthesized. |

| ADME/Tox Prediction | Building predictive models for the pharmacokinetic and toxicity profiles of compounds. mdpi.com | Reduces late-stage attrition of drug candidates due to poor ADME/Tox properties. |

| De Novo Design | Generating novel molecular structures with desired properties. | Expands the chemical space of potential drug candidates beyond existing compound libraries. |

| Image Analysis | Automating the analysis of high-content screening images. youtube.com | Increases the throughput and objectivity of cellular assays. |

Advanced Analytical and Spectroscopic Techniques for S 6 Methylchroman 3 Carboxylic Acid Studies

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S)-6-Methylchroman-3-carboxylic acid, both ¹H and ¹³C NMR would provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns would confirm the substitution pattern. The protons on the chiral dihydropyran ring, specifically at positions 2, 3, and 4, would provide crucial information about the ring's conformation. The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet far downfield, generally between 10 and 13 ppm. princeton.edu This signal would disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org Protons on carbons adjacent to the carboxylic acid typically resonate in the 2-3 ppm region. libretexts.orglibretexts.org The methyl group at the 6-position would present as a singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 170-185 ppm. princeton.edulibretexts.orglibretexts.org Aromatic carbons resonate in the 125-150 ppm range, while the carbons of the dihydropyran ring would appear in the more upfield region. libretexts.orgoregonstate.edu The methyl group carbon would be observed at the most upfield chemical shift.

Conformational Analysis: The dihydropyran ring of the chroman scaffold is not planar and exists in various conformations, such as half-chair or sofa forms. The coupling constants (J-values) between the protons at positions 2, 3, and 4, obtained from high-resolution ¹H NMR, are invaluable for determining the predominant conformation in solution. auremn.org.br The analysis of these coupling constants, often in conjunction with Nuclear Overhauser Effect (NOE) experiments and computational modeling, allows for a detailed understanding of the molecule's three-dimensional shape and the orientation of the carboxylic acid group. auremn.org.brnih.govbohrium.com Studies on related chroman derivatives have demonstrated the power of NMR in determining the conformational preferences of the heterocyclic ring. mdpi.comresearchgate.netnih.gov For instance, dynamic NMR experiments at varying temperatures can reveal the energy barriers between different conformers. nih.gov

Expected ¹H and ¹³C NMR Data for this compound

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton | Expected Shift Range | Carbon | Expected Shift Range |

| Ar-H | 6.5 - 7.2 | C=O (Carboxylic Acid) | 170 - 185 |

| CH₂-O (C2-H) | ~4.0 - 4.5 | Aromatic C | 115 - 155 |

| CH-COOH (C3-H) | ~2.8 - 3.2 | CH₂-O (C2) | ~65 - 75 |

| CH₂-Ar (C4-H) | ~2.5 - 3.0 | CH-COOH (C3) | ~35 - 45 |

| CH₃ | ~2.2 - 2.4 | CH₂-Ar (C4) | ~20 - 30 |

| COOH | 10 - 13 | CH₃ | ~20 |

Note: The chemical shifts are predicted based on general values for similar structural motifs and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Identification and Quantitation in Complex Biological Matrices (Non-Human)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electrospray ionization (ESI) would likely be the ionization method of choice, producing a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode.

Fragmentation Pattern: In the mass spectrum, the molecular ion peak would be observed, confirming the molecular weight of the compound. youtube.com The fragmentation of carboxylic acids is well-characterized. youtube.comyoutube.com Common fragmentation pathways for this compound would include the loss of the carboxyl group (a loss of 45 Da) and the loss of water (a loss of 18 Da). libretexts.org Fragmentation of the chroman ring itself can also occur, providing further structural information. A characteristic McLafferty rearrangement is often observed in larger carboxylic acids and esters, which can be diagnostic. youtube.com

Quantitation in Non-Human Biological Matrices: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. To quantify this compound in non-human biological matrices, such as animal plasma or tissue homogenates, a specific and sensitive LC-MS/MS method would need to be developed. This typically involves derivatization of the carboxylic acid to improve its chromatographic retention and ionization efficiency. nih.gov An isotopically labeled internal standard would be used to ensure accuracy and precision. The method would be validated for linearity, accuracy, precision, and recovery in the specific biological matrix.

Expected Mass Spectrometry Fragmentation Data

| Fragment Ion | Description |

|---|---|

| [M+H]⁺ or [M-H]⁻ | Molecular Ion |

| [M-H₂O] | Loss of water |

| [M-COOH] | Loss of the carboxylic acid group |

| Fragments from chroman ring cleavage | Provides structural information on the heterocyclic ring |

X-ray Crystallography of this compound-Target Complexes (if applicable)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If this compound binds to a biological target such as a protein, co-crystallization and subsequent X-ray diffraction analysis could reveal the precise binding mode and interactions at an atomic level. nih.gov Such information is invaluable for structure-based drug design.

While the crystal structures of other chromone (B188151) and chroman derivatives have been reported, there is currently no publicly available information on the crystal structure of this compound, either alone or in a complex with a target molecule. researchgate.netresearchgate.netrsc.org It is worth noting that obtaining high-quality crystals suitable for X-ray diffraction can be a significant challenge, as has been reported for some related chroman derivatives. acs.org

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for confirming the absolute stereochemistry of a chiral compound, such as the (S)-enantiomer of 6-Methylchroman-3-carboxylic acid.

The CD spectrum of this compound would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which are directly related to its three-dimensional structure. The spectrum of its (R)-enantiomer would be a mirror image. By comparing the experimentally measured CD spectrum with a spectrum predicted from quantum mechanical calculations (e.g., using density functional theory, DFT), the absolute configuration can be confidently assigned. acs.org In cases where X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals, vibrational circular dichroism (VCD), an analogous technique that measures differential absorption in the infrared region, can be a powerful alternative for determining absolute configuration. acs.org The chiroptical properties of chiral chroman derivatives make CD spectroscopy an essential tool for their stereochemical characterization. rsc.orgens-lyon.fr

Future Directions and Research Gaps in S 6 Methylchroman 3 Carboxylic Acid Academic Research

Unexplored Therapeutic Areas for Preclinical Investigation and Compound Repurposing

The chroman core is a versatile pharmacophore found in compounds investigated for a range of diseases. Derivatives have been explored as ROCK2 inhibitors, human rhinovirus (HRV) capsid-binding inhibitors nih.gov, and inhibitors of p300/CBP for potential prostate cancer treatment nih.gov. Additionally, some chromane (B1220400) derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting butyrylcholinesterase core.ac.uk.

Given the known activities of chroman-based molecules, several therapeutic avenues remain underexplored for (S)-6-Methylchroman-3-carboxylic acid and its analogues. The following table outlines potential areas for preclinical investigation and compound repurposing.

| Therapeutic Area | Rationale for Investigation |

| Metabolic Disorders | The structural similarity to certain metabolites and the involvement of related targets in metabolic pathways suggest a potential role in conditions like diabetes and obesity. |

| Inflammatory Bowel Disease (IBD) | Given that some chromone (B188151) derivatives have shown anti-inflammatory properties, exploring the efficacy of this compound in models of IBD is a logical next step researchgate.net. |

| Fibrotic Diseases | The role of ROCK2, a target for some chroman derivatives, in fibrosis suggests that this compound could be investigated for conditions like idiopathic pulmonary fibrosis or liver cirrhosis. |

| Certain Cancers | Beyond prostate cancer, the p300/CBP inhibitory activity of some chromans could be relevant in other malignancies where this pathway is dysregulated nih.gov. |

| Antiviral Applications Beyond HRV | The capsid-binding mechanism observed in rhinovirus inhibition could be explored for other viruses that have similar structural features or life cycles nih.gov. |

Further preclinical studies are warranted to explore these and other potential therapeutic applications, which could lead to the repurposing of existing chroman-based compounds for new indications.

Development of Novel Stereoselective Synthetic Methodologies for Related Chroman Scaffolds

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for producing enantiomerically pure compounds for biological evaluation.

Current synthetic approaches to chroman scaffolds include cascade radical annulation and intramolecular cyclizations mdpi.com. For chiral chromans, enzymatic resolution has been demonstrated as a viable method to separate enantiomers rsc.org. However, there is a continuous need for the development of novel stereoselective methodologies that offer advantages in terms of yield, cost-effectiveness, and environmental impact.

Future research in this area should focus on:

Asymmetric Catalysis: The development of new chiral catalysts (metal-based or organocatalysts) for the enantioselective synthesis of the chroman ring system.

Biocatalysis: Expanding the use of enzymes, beyond resolution, to catalyze key stereoselective steps in the synthesis of chroman derivatives rsc.org.

Flow Chemistry: The application of continuous flow technologies to improve the safety, efficiency, and scalability of stereoselective chroman synthesis.

Computational Chemistry: The use of computational modeling to design and predict the outcomes of new stereoselective reactions.

The following table compares different approaches to stereoselective synthesis of chroman scaffolds.

| Synthetic Approach | Advantages | Challenges |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited by the availability of suitable chiral precursors. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. rsc.org | Maximum 50% yield for the desired enantiomer. |

| Asymmetric Catalysis | Potential for high enantioselectivity and catalytic efficiency. | Catalyst development can be time-consuming and expensive. |

| Substrate Control | Utilizes existing stereocenters in the substrate to direct the stereochemistry of new centers. | Requires specific substrate geometries. |

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Activity

A deep understanding of the biological activity of this compound and its derivatives requires a systems-level approach. The integration of multiple "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the compound's mechanism of action, identify potential biomarkers, and uncover novel therapeutic targets. mdpi.comnih.gov

By applying multi-omics technologies, researchers can:

Elucidate Mechanisms of Action: Identify the specific cellular pathways and networks that are modulated by the compound.

Discover Biomarkers: Find molecular signatures that can predict a patient's response to treatment.

Identify Off-Target Effects: Uncover unintended molecular interactions that could lead to side effects.

Generate New Hypotheses: Discover novel biological roles and potential therapeutic applications for the compound.

The table below illustrates the types of insights that can be gained from different omics approaches.

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Genomics/Transcriptomics | DNA sequence variations, gene expression levels. nih.gov | Identification of genetic factors influencing drug response, understanding changes in gene expression upon treatment. |

| Proteomics | Protein expression levels and post-translational modifications. youtube.com | Identification of direct protein targets, understanding effects on protein networks. |

| Metabolomics | Levels of small molecule metabolites. mdpi.com | Understanding the impact on cellular metabolism, identifying metabolic biomarkers of drug activity. |

Development and Application of Advanced In Vitro Models for Compound Evaluation

The evaluation of drug candidates has traditionally relied on two-dimensional (2D) cell cultures and animal models. However, these models often fail to accurately predict human responses. Advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and organs-on-chips, offer a more physiologically relevant environment for compound evaluation.

For a compound like this compound, the use of these advanced models can provide more accurate data on efficacy and potential toxicity early in the drug discovery process.

Future research should focus on:

Developing disease-specific organoid models: For example, creating gut organoids to study the effects of the compound in IBD or tumor organoids to assess its anticancer activity.

Utilizing organs-on-chips: These microfluidic devices can mimic the structure and function of human organs, allowing for the study of drug metabolism and multi-organ interactions.

High-throughput screening with 3D models: Adapting 3D cell culture models for high-throughput screening to test large libraries of chroman derivatives.

The following table compares different in vitro models for compound evaluation.

| In Vitro Model | Description | Advantages for Evaluating Chroman Compounds |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Inexpensive, high-throughput. |

| 3D Spheroids | Self-assembled aggregates of cells. | Better mimic cell-cell interactions and nutrient gradients. |

| Organoids | Self-organizing 3D cultures derived from stem cells that mimic the structure and function of an organ. | High physiological relevance, potential for personalized medicine. |

| Organs-on-Chips | Microfluidic devices containing living cells that recreate the physiological environment of an organ. | Can model multi-organ interactions and dynamic processes. |

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of chroman compounds.

Q & A

Q. What are the key synthetic routes for (S)-6-Methylchroman-3-carboxylic acid, and how are enantiomeric purity and yield optimized?

- Methodological Answer : Synthesis typically involves three steps: (1) functionalization of the chroman core, (2) introduction of the methyl group at the 6-position via alkylation or methylation reagents (e.g., methyl iodide), and (3) carboxylation at the 3-position using carbon dioxide or carboxylation catalysts. Chiral resolution (e.g., chiral chromatography or enzymatic resolution) is critical for isolating the (S)-enantiomer. Yield optimization relies on temperature control (e.g., 50–80°C for carboxylation) and catalysts like palladium for regioselective reactions .

Q. How is the antioxidant activity of this compound experimentally validated?

- Methodological Answer : Antioxidant capacity is assessed via in vitro assays:

- DPPH/ABTS radical scavenging : Measures reduction of free radicals at specific wavelengths (e.g., 517 nm for DPPH).

- Cellular oxidative stress models : Use of H2O2-treated cell lines (e.g., HEK-293) to quantify ROS reduction via fluorescence probes (e.g., DCFH-DA).

Structural features like the electron-donating methyl group and carboxylic acid moiety enhance radical stabilization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and chirality (e.g., δ 2.1 ppm for methyl protons).

- HPLC-MS : Quantifies purity (>98%) and molecular weight (MW: 208.21 g/mol).

- Chiral HPLC : Uses columns like Chiralpak AD-H to confirm enantiomeric excess (>99% for (S)-form) .

Advanced Research Questions

Q. How does the (S)-enantiomer of 6-Methylchroman-3-carboxylic acid compare to the (R)-form in biological activity?

- Methodological Answer : Enantioselective activity is evaluated via:

- Kinase inhibition assays : (S)-enantiomer shows higher affinity for ROCK2 (IC50 = 0.12 µM) compared to (R)-form (IC50 = 2.3 µM), attributed to steric compatibility in the ATP-binding pocket.

- Molecular docking : Simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the carboxylic acid group and ROCK2 residues (e.g., Asp160) .

Q. What strategies address contradictions in reported biological activities of chroman-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell type differences) or impurity profiles. Mitigation involves:

- Standardized protocols : Use of validated cell lines (e.g., RAW 264.7 for anti-inflammatory assays).

- Batch consistency checks : LC-MS to detect trace impurities (e.g., racemic contamination).

- Meta-analysis : Systematic comparison of IC50 values across studies to identify outliers .

Q. How can structural modifications enhance the solubility and bioavailability of this compound?

- Methodological Answer :

- Prodrug synthesis : Esterification of the carboxylic acid (e.g., ethyl ester) to improve membrane permeability.

- Co-crystallization : Use of co-formers (e.g., L-arginine) to enhance aqueous solubility.

- SAR studies : Introducing polar groups (e.g., hydroxyl at C-4) while maintaining ROCK2 affinity .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP (1.8), solubility (-3.2 LogS), and CYP450 interactions.

- Molecular dynamics (MD) : Simulates blood-brain barrier permeability (e.g., GROMACS).

- Dose-response modeling : PK/PD integration using Phoenix WinNonlin .

Experimental Design & Data Analysis

Q. How are dose-response relationships established for this compound in in vivo models?

- Methodological Answer :

- Rodent models : Administer doses (1–50 mg/kg) via oral gavage; measure plasma concentrations via LC-MS/MS.